N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2S/c14-9-5-2-1-4-8(9)12-16-17-13(19-12)15-11(18)10-6-3-7-20-10/h1-7H,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJGLMKZROXYJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene carboxamide moiety. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The thiophene ring can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.65 | Induction of apoptosis |
| HeLa (Cervical) | 2.41 | Inhibition of cell proliferation |
| A549 (Lung) | >1000 | Non-selective toxicity |
In vitro evaluations showed that the compound selectively inhibits cancer cell growth while sparing normal cells, suggesting a favorable therapeutic index .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism involves disruption of bacterial cell membrane integrity and inhibition of metabolic pathways .
Antitubercular Activity
Research has demonstrated that derivatives of this compound possess antitubercular activity. For instance, N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene derivatives were synthesized and tested against Mycobacterium tuberculosis:
| Compound | Activity | Yield (%) |
|---|---|---|
| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide | Moderate | 30 |
| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiazole | High | 38 |
These compounds showed promising results with moderate to high efficacy against resistant strains .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications in the oxadiazole ring or substituents on the thiophene moiety can significantly alter its potency and selectivity.
Key Findings:
- Chlorine Substitution : The presence of chlorine on the phenyl ring enhances lipophilicity and cellular uptake.
- Oxadiazole Moiety : Essential for anticancer and antimicrobial activities; modifications can lead to increased potency.
- Carboxamide Group : Influences hydrogen bonding with biological targets, enhancing binding affinity .
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring contributes to the compound’s electronic properties, enhancing its ability to interact with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism: 2-Chlorophenyl vs. 4-Chlorophenyl Derivatives
A key structural analog is 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide (), which differs in the position of the chlorine atom on the phenyl ring (4- vs. 2-chlorophenyl). Studies show that positional isomerism significantly impacts bioactivity:
- However, the 2-chlorophenyl group’s steric hindrance may reduce membrane permeability compared to the 4-chloro analog .
- Cytotoxicity : The 4-chlorophenyl derivatives showed low toxicity except for compounds 6g and 6j, suggesting that substituent position influences both efficacy and safety profiles .
Table 1: Impact of Chlorophenyl Substitution on Bioactivity
Heterocycle Variations: Oxadiazole vs. Thiadiazole and Tetrazole
Thiadiazole Derivatives : Compounds such as 5-(methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide () replace the oxadiazole ring with a thiadiazole. Key differences include:
- Synthesis : Thiadiazole derivatives are synthesized via alkylation of thioxo intermediates (), whereas oxadiazoles often require cyclization of hydrazides .
Tetrazole and Triazole Derivatives : –7 highlights tetrazole-based compounds (e.g., N′-5-tetrazolyl-N-arylthioureas) with plant growth-regulating activity. Unlike the target compound, tetrazoles are more polar and may exhibit different binding modes due to their larger ring size and hydrogen-bonding capacity .
Functional Group Modifications: Carboxamide vs. Sulfanyl and Cyclopropanamine
Sulfanyl Acetamide vs. Thiophene Carboxamide :
- The sulfanyl acetamide group in ’s derivatives may enhance thiol-mediated interactions, whereas the thiophene carboxamide in the target compound could improve π-π stacking with aromatic residues in biological targets .
Cyclopropanamine Hydrobromide Derivative: describes N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrobromide, which replaces the thiophene carboxamide with a cyclopropanamine group. This substitution likely increases basicity and solubility but may introduce steric clashes.
Table 2: Functional Group Impact on Physicochemical Properties
Electronic and Structural Analysis via DFT Studies
employed DFT/6-31/B3LYP modeling to analyze 2-((5-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl) acetamide (CPA), a structurally complex analog. Key findings include:
- HOMO-LUMO Gap : A smaller gap (4.2 eV) suggests higher reactivity, which may correlate with stronger target interactions.
- Molecular Electrostatic Potential (MESP): The 2-chlorophenyl group creates electron-deficient regions, favoring interactions with electron-rich biological targets .
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antiviral activities, supported by data tables and case studies.
- Molecular Formula : C10H8ClN3O2S
- Molecular Weight : 253.71 g/mol
- CAS Number : [Not provided in the search results]
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance:
-
In vitro Studies :
- A derivative based on the oxadiazole structure exhibited potent cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 0.58 µM to 12.8 µM against MCF-7 breast cancer cells and 8.1 µM against other tumor cells, comparable to standard chemotherapeutics like doxorubicin .
- Mechanism of Action :
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties:
- In vitro Evaluation :
-
Mechanism of Action :
- The antimicrobial effect is attributed to the disruption of bacterial cell membranes and interference with metabolic processes.
Antiviral Activity
The antiviral efficacy of oxadiazole derivatives has also been documented:
- Curative Rates :
Data Summary Table
| Activity Type | Cell Line / Pathogen | IC50 / MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 0.58 - 12.8 µM | |
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 μg/mL | |
| Antiviral | Tobacco Mosaic Virus | Curative rate: 54.1% |
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Resistance Study :
Q & A
Q. SHELX workflow :
- SHELXD : Solves phase problem via direct methods.
- SHELXL : Refines coordinates and thermal parameters, with R-factor < 0.05 for high-quality data .
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
- Case study :
- 2-chlorophenyl vs. 4-chlorophenyl : The 2-chloro derivative shows enhanced antimicrobial activity (MIC 8 µg/mL vs. 16 µg/mL for 4-chloro), likely due to steric effects favoring target binding .
- Thiophene vs. benzene : Thiophene-containing analogs exhibit higher solubility and lower cytotoxicity (CC₅₀ > 100 µM) compared to benzene derivatives .
Q. How are data contradictions in biological activity resolved (e.g., inconsistent IC₅₀ values across studies)?
- Troubleshooting :
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Solubility issues : Use co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability .
- SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups on oxadiazole enhance antitumor activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
